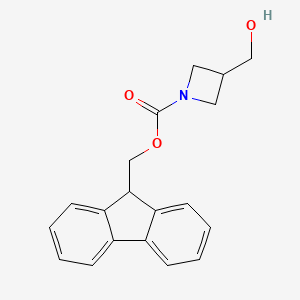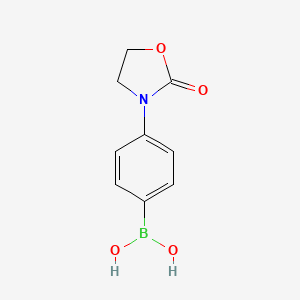
(4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid typically involves the formation of the boronic acid group through borylation reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The oxazolidinone moiety can be introduced through cyclization reactions involving amino alcohols and carbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: Reduction of the oxazolidinone moiety to form the corresponding amine.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the oxazolidinone moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronate esters or anhydrides.
Reduction: Amines.
Substitution: Substituted phenyl or oxazolidinone derivatives.
科学研究应用
Chemistry: (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid is used as a reagent in cross-coupling reactions, particularly in the synthesis of biaryl compounds through Suzuki-Miyaura coupling .
Biology: The compound can be used in the development of boron-containing drugs, which may exhibit unique biological activities due to the presence of the boronic acid group .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and optoelectronic devices .
作用机制
The mechanism of action of (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The oxazolidinone moiety may contribute to the compound’s stability and reactivity in biological systems.
相似化合物的比较
Phenylboronic acid: Lacks the oxazolidinone moiety, making it less versatile in certain applications.
(4-(2-Oxooxazolidin-3-yl)phenyl)boronate esters: These compounds are more stable but less reactive than the corresponding boronic acid.
Uniqueness: (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the oxazolidinone moiety, which confer distinct chemical and biological properties. This dual functionality allows for a wider range of applications in synthetic chemistry and biological research .
属性
分子式 |
C9H10BNO4 |
|---|---|
分子量 |
206.99 g/mol |
IUPAC 名称 |
[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO4/c12-9-11(5-6-15-9)8-3-1-7(2-4-8)10(13)14/h1-4,13-14H,5-6H2 |
InChI 键 |
FSHXPWKENPRWTA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)N2CCOC2=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B15298130.png)
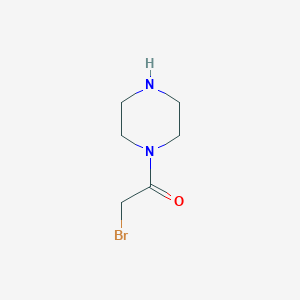
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)
![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)


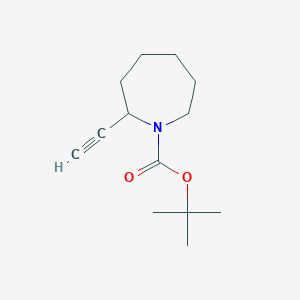
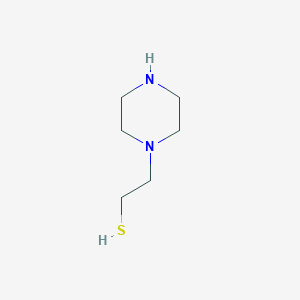
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
